molecular formula C23H23NO4 B2375294 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid CAS No. 2137787-80-3

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid

Cat. No. B2375294
CAS RN: 2137787-80-3
M. Wt: 377.44
InChI Key: PQRQBKHSFWCPAQ-UHFFFAOYSA-N
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Description

This compound, also known as 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)cyclobutane-1-carboxylic acid, has a CAS Number of 2137787-80-3 . It has a molecular weight of 377.44 . The compound is derived from 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO4/c25-22(26)15-9-14(10-15)16-11-24(12-16)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)15-9-14(10-15)16-11-24(12-16)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRQBKHSFWCPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid

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